
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate is an organic compound that belongs to the class of carboxylic acid chlorides. It is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pentanoic acid backbone. This compound is of interest in various chemical synthesis processes due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2,2-dimethyl-5-oxopentanoate typically involves the chlorination of 4-Methoxycarbonyl-4-methyl-pentanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methoxycarbonyl-4-methyl-pentanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often at room temperature.
Hydrolysis: Water or aqueous solutions are used, typically under acidic or basic conditions to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Methoxycarbonyl-4-methyl-pentanoic acid: Formed from hydrolysis.
4-Methoxycarbonyl-4-methyl-pentanol: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-2,2-dimethyl-5-oxopentanoate involves its reactivity towards nucleophiles. The carbonyl carbon in the acid chloride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpentanoic acid: A carboxylic acid with a similar backbone but lacking the methoxycarbonyl and chloride groups.
4-Methylvaleric acid: Another name for 4-Methylpentanoic acid.
Isocaproic acid: Another name for 4-Methylpentanoic acid.
Uniqueness
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate is unique due to the presence of both a methoxycarbonyl group and a chloride group. This combination imparts distinct reactivity and functional group compatibility, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H13ClO3 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
methyl 5-chloro-2,2-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
RYVZULLSFMHZHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


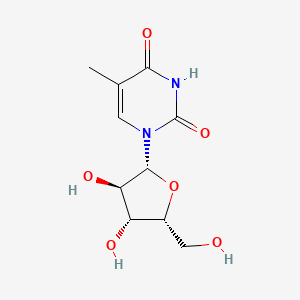
![Ethyl [(3-methoxyphenyl)methoxy]acetate](/img/structure/B8575730.png)
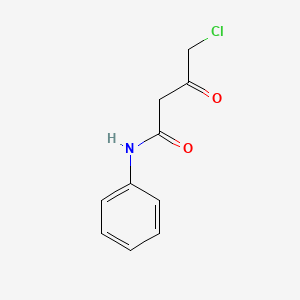
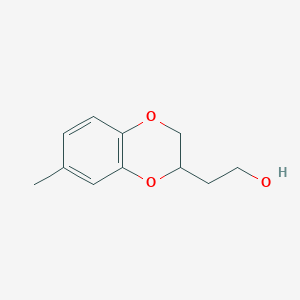
![4-[1-(Dimethylamino)-3-oxobut-1-en-2-yl]benzonitrile](/img/structure/B8575745.png)

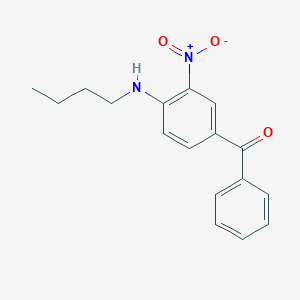
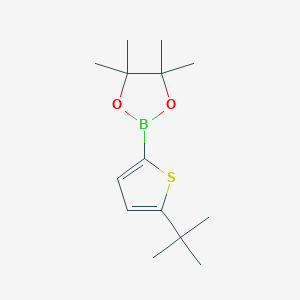
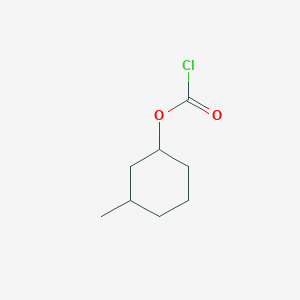
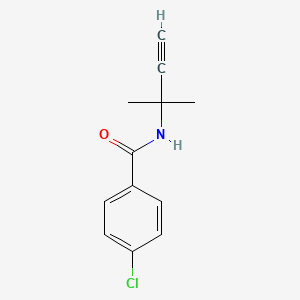
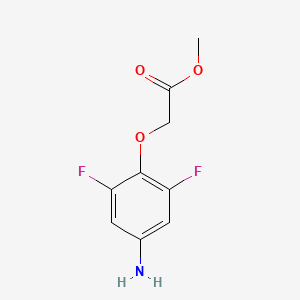
![Ethyl [(cyclohex-1-en-1-yl)oxy]acetate](/img/structure/B8575795.png)
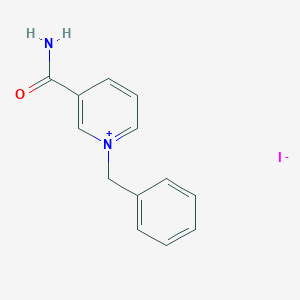
![1,1,2-Trifluoro-4-[(methoxymethoxy)methyl]hepta-1,6-diene](/img/structure/B8575800.png)
